molecular formula C13H12O5 B13982241 Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate CAS No. 59254-12-5

Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate

Cat. No.: B13982241
CAS No.: 59254-12-5
M. Wt: 248.23 g/mol
InChI Key: BWSHWXUDUUYNDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate . This reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Comparison with Similar Compounds

Ethyl 7-formyl-4-methoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

CAS No.

59254-12-5

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 7-formyl-4-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)11-6-9-10(16-2)5-4-8(7-14)12(9)18-11/h4-7H,3H2,1-2H3

InChI Key

BWSHWXUDUUYNDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2O1)C=O)OC

Origin of Product

United States

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